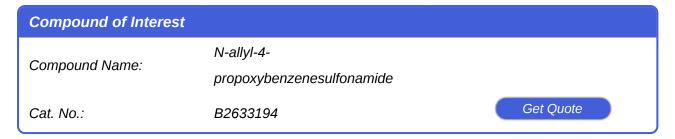


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Theoretical Properties of N-allyl-4propoxybenzenesulfonamide: A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **N-allyl-4-propoxybenzenesulfonamide** is a novel molecule with limited currently available data in peer-reviewed literature. The following in-depth technical guide is a predictive summary of its theoretical properties, potential biological activities, and relevant experimental protocols, extrapolated from extensive data on structurally analogous compounds, including N-allyl sulfonamides and 4-substituted benzenesulfonamides.

Executive Summary

This whitepaper provides a comprehensive theoretical and predictive analysis of **N-allyl-4-propoxybenzenesulfonamide**. It is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar sulfonamide derivatives. The document outlines predicted physicochemical and quantum chemical properties, detailed protocols for its synthesis and characterization, and a hypothesized biological signaling pathway based on the known activities of related molecules. All quantitative data are presented in structured tables for clarity and comparative analysis, and key processes are visualized using diagrams in the DOT language.



Predicted Physicochemical and Quantum Chemical Properties

The theoretical properties of **N-allyl-4-propoxybenzenesulfonamide** have been estimated using computational methods commonly applied to sulfonamide derivatives, such as Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set.[1] These calculations provide insights into the molecule's electronic structure, reactivity, and potential for drug-likeness.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for **N-allyl-4-propoxybenzenesulfonamide**, calculated based on methodologies applied to similar sulfonamide structures.[2]

Property	Predicted Value	Unit
Molecular Weight	255.34	g/mol
Molecular Formula	C12H17NO3S	
Molar Refractivity	69.5 ± 0.4	cm ³
Molar Volume	225.0 ± 3.0	cm ³
Parachor	570.0 ± 6.0	cm ³
Index of Refraction	1.55 ± 0.02	
Surface Tension	45.0 ± 3.0	dyne/cm
Density	1.13 ± 0.06	g/cm³
Polarizability	$27.5 \pm 0.5 \times 10^{-24}$	cm ³
pKa (acidic, NH)	~9.5	

Predicted Quantum Chemical Descriptors

Quantum chemical descriptors offer a deeper understanding of the molecule's electronic properties and potential reactivity.[1][3]



Descriptor	Predicted Value	Unit
Energy of HOMO	-6.8	eV
Energy of LUMO	-1.2	eV
HOMO-LUMO Gap (ΔE)	5.6	eV
Chemical Potential (µ)	-4.0	eV
Chemical Hardness (η)	2.8	eV
Electronegativity (χ)	4.0	eV
Global Electrophilicity Index (ω)	2.86	eV

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of **N-allyl-4-propoxybenzenesulfonamide**, based on established procedures for similar N-alkyl sulfonamides.[4][5][6][7][8]

Synthesis of N-allyl-4-propoxybenzenesulfonamide

A common and effective method for the synthesis of N-alkyl sulfonamides is the reaction of a sulfonyl chloride with a primary amine.[9]

Materials:

- 4-propoxybenzenesulfonyl chloride
- Allylamine
- Dichloromethane (DCM)
- Aqueous potassium carbonate solution (0.6 M)
- Water
- Brine



- Anhydrous magnesium sulfate
- Ethanol

Procedure:

- Dissolve 4-propoxybenzenesulfonyl chloride (1 equivalent) in dichloromethane in a roundbottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add allylamine (1.1 equivalents) dropwise to the stirring mixture.
- Following the addition of allylamine, add 0.6 M aqueous potassium carbonate solution (1 equivalent) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with water (3 times) and then with brine (1 time).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
- Recrystallize the crude product from ethanol to yield pure N-allyl-4propoxybenzenesulfonamide as a crystalline solid.

Workflow for Synthesis and Purification



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Caption: Workflow for the synthesis and purification of **N-allyl-4-propoxybenzenesulfonamide**.

Characterization Methods

The structure and purity of the synthesized **N-allyl-4-propoxybenzenesulfonamide** would be confirmed using standard spectroscopic and analytical techniques.[2][6][10]

- Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups. Expected characteristic bands would include N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-O-C stretching.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: To determine the proton environment of the molecule. Specific signals for the propoxy, allyl, and benzene ring protons would be expected.
 - ¹³C NMR: To identify all unique carbon atoms in the molecule.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass.
- Elemental Analysis: To determine the percentage composition of C, H, N, and S, confirming the empirical formula.
- Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique would provide the definitive three-dimensional structure of the molecule in the solid state.[8][9]

Hypothesized Biological Activity and Signaling Pathway

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of specific enzymes.[11] For instance, many act as carbonic anhydrase inhibitors or target receptor tyrosine kinases (RTKs).[12][13] The TrkA signaling pathway, which is implicated in tumor growth, is a known target for some benzenesulfonamide analogs.[12]

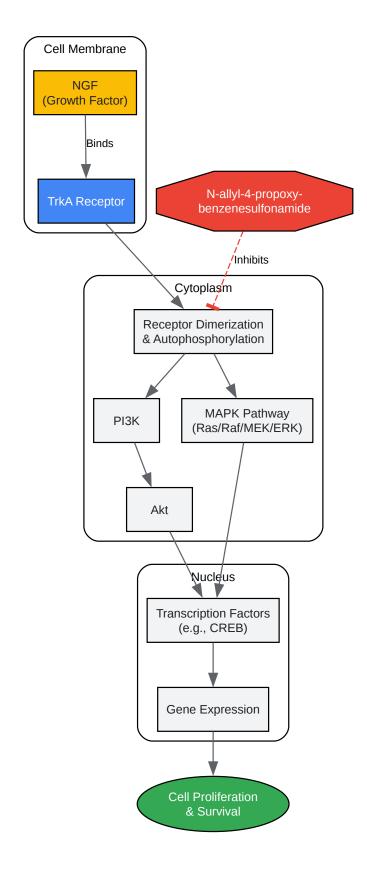


Potential Mechanism of Action

It is hypothesized that **N-allyl-4-propoxybenzenesulfonamide** could act as an inhibitor of a receptor tyrosine kinase, such as TrkA. The binding of a growth factor (e.g., Nerve Growth Factor, NGF) to TrkA induces receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that can promote cell proliferation and survival. An inhibitor would block this process.

Hypothesized Signaling Pathway Inhibition





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Caption: Hypothesized inhibition of the TrkA signaling pathway by **N-allyl-4-propoxybenzenesulfonamide**.

Conclusion

While experimental data on **N-allyl-4-propoxybenzenesulfonamide** is not yet available, this whitepaper provides a robust theoretical framework for its properties and potential. The predictive data on its physicochemical characteristics, coupled with established protocols for its synthesis and characterization, offer a clear path for future research. Furthermore, the hypothesized interaction with key biological signaling pathways, such as the TrkA pathway, highlights its potential as a lead compound in drug discovery programs. This document is intended to catalyze further investigation into this promising molecule.

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